2-(4-Isopropylpiperazino)-3-pyridyl cyanide
Description
2-(4-Isopropylpiperazino)-3-pyridyl cyanide is a heterocyclic compound featuring a pyridine core substituted with a nitrile (-CN) group at the 3-position and a 4-isopropylpiperazino moiety at the 2-position.
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11(2)16-6-8-17(9-7-16)13-12(10-14)4-3-5-15-13/h3-5,11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSOJCCRQRHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylpiperazino)-3-pyridyl cyanide typically involves the reaction of 4-isopropylpiperazine with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylpiperazino)-3-pyridyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Isopropylpiperazino)-3-pyridyl cyanide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylpiperazino)-3-pyridyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridyl-Piperazine/Piperidine Derivatives
Compounds containing pyridyl and piperazine/piperidine moieties are common in medicinal chemistry due to their versatility in receptor binding.
Key Examples:
- 7-(Piperazin-1-yl) derivatives (): These compounds, part of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one classes, demonstrate the pharmacological significance of piperazine substitutions. For instance, substituents like 4-methylpiperazinyl or 4-ethylpiperazinyl groups modulate solubility and receptor affinity.
- 2-(3-Pyridyl)-piperidine (): This simpler analog lacks the piperazine ring and nitrile group. Piperidine’s reduced basicity compared to piperazine may decrease interactions with acidic biological targets. The absence of the nitrile group in this compound highlights its role in the target molecule’s electronic or steric profile .
Data Table: Pyridyl-Piperazine/Piperidine Derivatives
Azabicyclic Pyridyl Compounds
Bicyclic amines with pyridyl groups, such as TC-1698 and TC-1709 (), exhibit high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR). These compounds, synthesized via alkylation and cyclization strategies, demonstrate how structural rigidity influences receptor binding. In contrast, this compound’s flexible piperazine ring and nitrile group may favor interactions with different biological targets, such as enzymes or transporters .
Data Table: Azabicyclic Pyridyl Compounds
| Compound | Structure | Receptor Affinity (Ki) | Key Feature |
|---|---|---|---|
| TC-1698 | 2-(3-Pyridyl)-azabicyclo[3.2.2]nonane | 0.78 nM (α4β2 nAChR) | Rigid bicyclic framework |
| TC-1709 | 2-(3-Pyridyl)-azabicyclo[3.2.1]octane | 2.5 nM (α4β2 nAChR) | Smaller ring system |
| Target compound | Piperazino-pyridyl cyanide | Not reported | Flexible piperazine + nitrile |
Toxicity and Metabolic Considerations
- Nitrosamine Derivatives (): While structurally distinct from the target compound, tobacco-specific nitrosamines like NNK and NNAL highlight the carcinogenic risks associated with pyridyl-containing nitrosamines.
- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (): The lack of toxicological data for this compound underscores the importance of rigorous safety profiling for novel derivatives, including the target molecule .
Biological Activity
2-(4-Isopropylpiperazino)-3-pyridyl cyanide is an organic compound that belongs to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring substituted with an isopropyl group and a pyridine ring attached to a cyanide group, suggests potential biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile
- Molecular Formula : C13H18N4
- CAS Number : 1156273-16-3
| Property | Value |
|---|---|
| Molecular Weight | 230.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropylpiperazine with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually performed in solvents like dimethylformamide or acetonitrile, using bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating mitochondrial pathways and activating caspases. This mechanism suggests its potential as a chemotherapeutic agent.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological responses. The exact pathways involved may vary depending on the target and the specific biological context.
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Research : In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The findings support further exploration into its use as an anticancer drug candidate.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound | Biological Activity |
|---|---|
| 2-(4-Methylpiperazino)-3-pyridyl cyanide | Moderate antimicrobial properties |
| 2-(4-Ethylpiperazino)-3-pyridyl cyanide | Limited anticancer activity |
| This compound | Strong antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
